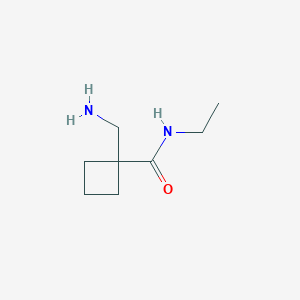
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (7FMIDI) is an indole-based heterocyclic compound that has recently been synthesized and studied for its potential applications in scientific research. It is a fluorinated derivative of 3-methyl-2,3-dihydro-1H-indol-2-one (MIDI), which is an indole-based compound that has been studied for its potential medical applications. 7FMIDI is an important compound for scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Catalytic Activity and Biological Evaluation
- A study highlighted the synthesis of indole derivatives utilizing nickel ferrite nanoparticles, focusing on their antioxidant and antimicrobial activities. This research demonstrates the potential of fluoroindole compounds in medicinal chemistry, particularly their role in developing new therapeutic agents with antimicrobial properties (Rao et al., 2019).
Molecular Interactions and Pharmaceutical Properties
- Another investigation into indole derivatives, including the 4-fluoro derivative, showed significant interaction with the HIV surface protein gp120, highlighting the relevance of fluoroindole compounds in the design of novel HIV-1 attachment inhibitors (Wang et al., 2003).
Surface Chemistry and Hydrogen Bonding
- Research on self-assembled monolayers of isatin derivatives, including 7-fluoroisatin, on the Au(111) surface provided insights into the hydrogen bonding patterns of these molecules. This study is crucial for understanding the surface chemistry and molecular assembly of fluoroindole compounds (Silski et al., 2017).
Radiopharmaceutical Applications
- The development of [(18) F]T807, a radiopharmaceutical for imaging tau pathologies, involved the synthesis of fluorine-18 labeled fluoroindole derivatives. This research underscores the importance of fluoroindole compounds in creating diagnostic tools for neurodegenerative diseases (Shoup et al., 2013).
Antitumor Activities
- The synthesis and evaluation of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones for their in vitro antitumor activities highlight the therapeutic potential of fluoroindole derivatives in cancer treatment. Some compounds exhibited significant inhibitory activity, suggesting their applicability in developing new anticancer drugs (Houxing, 2009).
Propriétés
IUPAC Name |
7-fluoro-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVBGTZRPOVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)





![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)



![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)

